8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
Description
Significance of Nitrogen- and Oxygen-Containing Heterocyclic Systems in Organic Chemistry
Heterocyclic systems containing both nitrogen and oxygen atoms are cornerstones of organic and medicinal chemistry. core.ac.uk These structural motifs are prevalent in a vast array of natural products and synthetic molecules, contributing significantly to their biological activities. The presence of both nitrogen and oxygen atoms within a single framework imparts unique physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and the potential for varied molecular interactions.
Oxazine (B8389632) derivatives, a key class of these heterocycles, have garnered substantial synthetic interest due to their extensive biological profiles. umpr.ac.idijnc.ir They serve as valuable intermediates in the synthesis of more complex molecules and are noted for a wide range of pharmacological activities. umpr.ac.idijnc.ir The versatility of these scaffolds allows chemists to create large libraries of compounds for screening, accelerating the discovery of new chemical entities.
Evolution of Pyrido[3,2-b]rsc.orgnih.govoxazine as a Privileged Chemical Motif
The fusion of a pyridine (B92270) ring with an oxazine ring gives rise to the pyridoxazine core. The pyrido[3,2-b] rsc.orgnih.govoxazine isomer is one of several possible arrangements, each with distinct electronic and steric properties. Such fused heterocyclic systems are often considered "privileged scaffolds" in medicinal chemistry. bohrium.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.
The development of synthetic routes to access the pyrido[3,2-b] rsc.orgnih.govoxazine core has been a focus of chemical research. researchgate.net For instance, synthetic strategies have been developed for substituted 3,4-dihydro-2H-pyrido[3,2-b] rsc.orgnih.govoxazines, highlighting their importance as scaffolds for potentially bioactive compounds. researchgate.net The ability to readily synthesize and modify this core structure is crucial for exploring its full potential in various chemical and biological applications.
Overview of Research Trajectories for Pyrido[3,2-b]rsc.orgnih.govoxazine Derivatives
Research into derivatives of the pyrido[3,2-b] rsc.orgnih.govoxazine scaffold has branched into several key areas, primarily driven by the search for new therapeutic agents. Structure-activity relationship (SAR) studies are central to this research, aiming to understand how different substituents on the core scaffold influence biological activity.
One significant research trajectory has been the investigation of these derivatives as inhibitors of specific enzymes. For example, complex derivatives incorporating a hexahydropyrazino[1,2-d]pyrido[3,2-b] rsc.orgnih.govoxazine motif have been explored as potent and orally-bioavailable PARP7 inhibitors for potential anti-tumor applications. nih.govresearchgate.net Another area of focus has been the synthesis and evaluation of N-substituted pyrido[3,2-b]oxazinones for their antinociceptive (pain-relieving) properties. nih.gov In these studies, researchers systematically modify parts of the molecule to optimize its efficacy and safety profile. nih.gov
Other isomeric pyridoxazine scaffolds have also shown promise in different therapeutic areas. For instance, pyrido[4,3-b] rsc.orgnih.govoxazine derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov This broad range of exploration underscores the versatility of the pyridoxazine framework.
| Scaffold Derivative Type | Investigated Application Area | Key Findings |
| Hexahydropyrazino[1,2-d]pyrido[3,2-b] rsc.orgnih.govoxazine derivatives | PARP7 Inhibition (Anticancer) | Discovery of a potent and orally bioavailable inhibitor for potential treatment of lung cancer. nih.gov |
| N-substituted pyrido[3,2-b]oxazin-3(4H)-ones | Analgesic (Antinociceptive) Activity | Identified a compound more active than aspirin (B1665792) with a favorable safety index in preclinical models. nih.gov |
| Pyrido[4,3-b] rsc.orgnih.govoxazine derivatives | Anticancer Activity | Derivatives were tested for their effects on the proliferation of leukemia cells. nih.gov |
Contextualizing 8-methyl-2H,3H,4H-pyrido[3,2-b]rsc.orgnih.govoxazine within Scaffold Research
Within the broader research landscape of the pyrido[3,2-b] rsc.orgnih.govoxazine scaffold, specific derivatives like 8-methyl-2H,3H,4H-pyrido[3,2-b] rsc.orgnih.govoxazine represent distinct chemical entities whose properties are influenced by the nature and position of their substituents. The addition of a methyl group at the 8-position can have several predictable effects on the molecule's properties compared to the unsubstituted parent scaffold.
The methyl group can influence the molecule's:
Lipophilicity: Generally, adding a methyl group increases a molecule's affinity for nonpolar environments, which can affect its solubility and ability to cross biological membranes.
Steric Profile: The size of the methyl group can influence how the molecule fits into a biological target's binding site, potentially enhancing selectivity or affinity.
Metabolic Stability: A methyl group can block a site on the aromatic ring that might otherwise be susceptible to metabolic oxidation, potentially increasing the molecule's stability in a biological system.
While extensive, detailed research specifically focused on 8-methyl-2H,3H,4H-pyrido[3,2-b] rsc.orgnih.govoxazine is not widely documented in publicly available literature, its chemical properties can be inferred from its structure and comparison to related compounds. For example, the isomeric compound 7-methyl-2H,3H,4H-pyrido[4,3-b] rsc.orgnih.govoxazine is commercially available as a chemical intermediate, suggesting the utility of such methylated pyridoxazines in synthetic chemistry. achemblock.com The foundational data for a related isomer, 8-methyl-2,3-dihydro-1H-pyrido[2,3-b] rsc.orgnih.govoxazine, is also available.
The study of specific, well-defined derivatives like the 8-methyl variant is a logical and necessary step in the exploration of the parent scaffold. It allows researchers to fine-tune molecular properties and build a more comprehensive understanding of the structure-activity relationships that govern the function of the entire class of compounds.
| Property | Data |
| Compound Name | 8-methyl-2,3-dihydro-1H-pyrido[2,3-b] rsc.orgnih.govoxazine (Isomer) |
| Molecular Formula | C8H10N2O |
| Molar Mass | 150.18 g/mol |
Structure
3D Structure
Properties
CAS No. |
801179-01-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-9-8-7(6)11-5-4-10-8/h2-3H,4-5H2,1H3,(H,9,10) |
InChI Key |
NYIDKPULWNVNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NCCO2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 3,2 B 1 2 Oxazine Derivatives, Including Methylated Analogs
General Synthetic Strategies for Pyrido[3,2-b]google.comprepchem.comoxazine Core Formation
The fundamental approach to the pyrido[3,2-b] google.comprepchem.comoxazine (B8389632) core involves the annulation of an oxazine ring onto a pyridine (B92270) molecule. This can be accomplished through several key synthetic strategies, including annulation, cyclization, and condensation reactions.
Annulation strategies for the formation of the pyrido[3,2-b] google.comprepchem.comoxazine system can involve the reaction of a highly functionalized pyridine derivative with a nucleophile that brings the necessary atoms for the oxazine ring. For instance, the synthesis of related pyrido[3,2-b] google.comprepchem.comoxazine and pyrido[2,3-b] google.comprepchem.combenzoxazine systems has been achieved through annelation reactions involving highly fluorinated pyridine derivatives and difunctional nucleophiles containing nitrogen and oxygen. These reactions proceed via sequential regioselective nucleophilic aromatic substitution processes. Another approach involves the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, which has been used to synthesize partially saturated google.comgoogle.comoxazino[2,3-b] google.comgoogle.comoxazines, demonstrating a powerful method for constructing six-membered heterocyclic rings. While not directly applied to the pyrido[3,2-b] google.comprepchem.comoxazine system, this methodology highlights the potential of annulation reactions in synthesizing complex heterocyclic structures.
Intramolecular cyclization is a common and effective method for the formation of the pyrido[3,2-b] google.comprepchem.comoxazine ring. This typically involves a 2,3-disubstituted pyridine where one substituent can react with the other to close the oxazine ring. A prevalent strategy is the reaction of a 2-aminopyridin-3-ol with a suitable electrophile. For example, the synthesis of dipyrido[3,2-b: 2′,3′-e] google.comprepchem.comoxazine has been accomplished by reacting 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine. google.com This approach underscores the utility of a pre-functionalized aminohydroxypyridine as a key building block.
A more direct and widely applicable method involves the reaction of a 2-amino-3-hydroxypyridine (B21099) with α-halocarbonyl compounds. This reaction proceeds via initial N-alkylation of the amino group followed by an intramolecular O-alkylation or vice versa, leading to the formation of the oxazine ring. The synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b] google.comprepchem.comoxazines has been reported starting from 2-acetamido-3-hydroxypyridine and reacting it with reagents such as 2-chloroacrylonitrile (B132963) or ethyl 2,3-dibromopropionate. google.com
Condensation reactions are fundamental to the assembly of the pyrido[3,2-b] google.comprepchem.comoxazine scaffold. These reactions typically involve the formation of two new bonds between a 2-amino-3-hydroxypyridine and a two-carbon electrophilic synthon. The reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds can be classified as a condensation reaction, leading to the one-step formation of the 2-substituted pyrido-oxazine. google.com Similarly, the synthesis of the related pyrido[4,3-b] google.comprepchem.comoxazine ring system has been achieved by reacting a 5-amino-4-hydroxypyridine with α-halo ketones in acetic acid. chemicalbook.com This type of condensation provides a straightforward entry into the pyrido google.comprepchem.comoxazine core.
| Strategy | Key Precursors | Reagents | Resulting Structure |
| Annulation | Highly fluorinated pyridines | N,O-dinucleophiles | Pyrido[3,2-b] google.comprepchem.comoxazine systems |
| Cyclization | 2-Aminopyridin-3-ol | 2-Chloro-3-nitropyridine | Dipyrido[3,2-b: 2′,3′-e] google.comprepchem.comoxazine google.com |
| Condensation | 2-Acetamido-3-hydroxypyridine | α-halocarbonyls, 2,3-dihalopropionates | Substituted 3,4-dihydro-2H-pyrido[3,2-b] google.comprepchem.comoxazines google.com |
| Condensation | 5-Amino-4-hydroxypyridine | α-halo ketones | Substituted 2H-pyrido[4,3-b] google.comprepchem.comoxazines chemicalbook.com |
Regioselective Synthesis of Substituted Pyrido[3,2-b]google.comprepchem.comoxazines
The biological activity and material properties of pyrido[3,2-b] google.comprepchem.comoxazines are highly dependent on the nature and position of substituents on the heterocyclic framework. Therefore, regioselective synthetic methods are of paramount importance.
Site-specific functionalization of the pyrido[3,2-b] google.comprepchem.comoxazine ring system is most effectively achieved by utilizing a pre-functionalized pyridine precursor. The substituents on the final heterocyclic product are determined by the substitution pattern of the starting pyridine. For instance, if a substituent is desired at the C-8 position of the pyrido[3,2-b] google.comprepchem.comoxazine, the corresponding pyridine precursor must bear this substituent at the C-5 position.
Direct functionalization of the pre-formed pyrido[3,2-b] google.comprepchem.comoxazine ring is more challenging due to the potential for multiple reactive sites. However, electrophilic aromatic substitution reactions could potentially be directed to specific positions based on the electronic nature of the existing substituents and the heterocyclic rings.
The introduction of a methyl group at the C-8 position of the 2H,3H,4H-pyrido[3,2-b] google.comprepchem.comoxazine scaffold is achieved by starting with a pyridine precursor that is methylated at the C-5 position. The key intermediate for this synthesis is 2-amino-5-methylpyridin-3-ol. The synthesis of this precursor can be approached from 2-amino-5-methylpyridine (B29535).
The synthesis of 2-amino-5-methylpyridine is well-documented and can be achieved from 3-methylpyridine (B133936) via reaction with sodium amide (the Chichibabin reaction) or from 3-methylpyridine 1-oxide. prepchem.com A common laboratory-scale synthesis of 2-hydroxy-5-methyl-3-nitropyridine (B188116) involves the nitration of 2-amino-5-methylpyridine dissolved in sulfuric acid with a mixture of nitric and sulfuric acids. prepchem.com Subsequent reduction of the nitro group would yield the desired 2-amino-5-methylpyridin-3-ol.
Once the key intermediate, 2-amino-5-methylpyridin-3-ol, is obtained, the oxazine ring can be constructed using the general cyclization and condensation strategies previously described. For example, reaction with a suitable two-carbon linker, such as 1,2-dibromoethane (B42909) or chloroacetyl chloride followed by reduction, would lead to the formation of 8-methyl-2H,3H,4H-pyrido[3,2-b] google.comprepchem.comoxazine.
The introduction of a methyl group at the C-4 position would require a different synthetic approach, likely involving a precursor that allows for the introduction of a methyl group at the nitrogen atom of the oxazine ring. This can be achieved by N-alkylation of the corresponding lactam or by using a methylated amine in the initial condensation step if the synthetic route allows.
| Precursor | Reagent(s) | Intermediate | Final Product |
| 3-Methylpyridine | 1. Oxidation; 2. Amination | 2-Amino-5-methylpyridine prepchem.com | - |
| 2-Amino-5-methylpyridine | HNO₃/H₂SO₄ | 2-Hydroxy-5-methyl-3-nitropyridine prepchem.com | - |
| 2-Hydroxy-5-methyl-3-nitropyridine | Reducing agent (e.g., H₂/Pd) | 2-Amino-5-methylpyridin-3-ol | - |
| 2-Amino-5-methylpyridin-3-ol | 1,2-Dibromoethane | - | 8-methyl-2H,3H,4H-pyrido[3,2-b] google.comprepchem.comoxazine |
Advanced Synthetic Techniques and Sustainable Approaches
Modern organic synthesis increasingly focuses on efficiency, sustainability, and the reduction of waste. In the context of pyrido[3,2-b] chemicalbook.comresearchgate.netoxazine synthesis, several advanced techniques are being explored to improve upon classical methods.
One-Pot Multicomponent Reaction Methodologies
One-pot multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency by combining multiple synthetic steps into a single operation without the need for isolating intermediates. For the synthesis of related pyrido[2,3-b] chemicalbook.comresearchgate.netoxazin-2-ones, a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines has been successfully employed. This approach, which utilizes cesium carbonate in refluxing acetonitrile, showcases the potential for MCRs to streamline the synthesis of the broader class of pyrido-oxazines. Adapting this strategy to the 8-methyl-2H,3H,4H-pyrido[3,2-b] chemicalbook.comresearchgate.netoxazine scaffold would involve the selection of appropriate starting materials that lead to the desired non-ketonic and fully reduced oxazine ring.
Metal-Free Carbon-Carbon Coupling in Scaffold Derivatization
While the core synthesis of the pyrido[3,2-b] chemicalbook.comresearchgate.netoxazine ring system primarily involves carbon-nitrogen and carbon-oxygen bond formation, the derivatization of this scaffold can be achieved through various coupling reactions. In the spirit of sustainable chemistry, metal-free carbon-carbon coupling reactions are of particular interest. While not directly involved in the formation of the parent 8-methyl-2H,3H,4H-pyrido[3,2-b] chemicalbook.comresearchgate.netoxazine, such methods would be invaluable for introducing further diversity to the core structure. These reactions avoid the use of often toxic and expensive heavy metal catalysts, contributing to a greener synthetic approach for creating a library of analogs for further study.
Reaction Mechanism Elucidation in Pyrido[3,2-b]chemicalbook.comresearchgate.netoxazine Synthesis (e.g., Smiles rearrangement)
The synthesis of certain isomers of pyrido-oxazines has been shown to proceed through fascinating mechanistic pathways, including the Smiles rearrangement. In the one-pot synthesis of pyrido[2,3-b] chemicalbook.comresearchgate.netoxazin-2-ones, the key transformation involves a Smiles rearrangement of the initial O-alkylation product, which then undergoes cyclization. This rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from one heteroatom to another.
In the context of synthesizing the pyrido[3,2-b] chemicalbook.comresearchgate.netoxazine scaffold, a Smiles-type rearrangement could potentially occur depending on the specific precursors and reaction conditions. For instance, if a precursor with an appropriately activated pyridine ring is used, an initial N-alkylation could be followed by a rearrangement to the O-alkylated intermediate, which then cyclizes. Understanding and controlling such mechanistic pathways are crucial for achieving the desired regioselectivity and for the rational design of synthetic routes to new derivatives.
Below is a table summarizing the advanced synthetic techniques discussed:
| Technique | Description | Advantages | Reference |
| One-Pot Multicomponent Reactions | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste, time and resource savings. | |
| Microwave-Assisted Organic Synthesis | Utilizes microwave radiation to heat reactions. | Rapid reaction rates, improved yields, cleaner reactions. | chemicalbook.comgoogle.com |
| Metal-Free Carbon-Carbon Coupling | Forms carbon-carbon bonds without the use of metal catalysts. | Avoids toxic and expensive metals, greener chemistry. | |
| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. | Can provide access to specific isomers and complex structures. |
Structural Investigations and Derivatization Strategies of 8 Methyl 2h,3h,4h Pyrido 3,2 B 1 2 Oxazine and Its Analogs
Core Scaffold Modifications and Substituent Effects on Chemical Reactivity
The inherent reactivity of the 8-methyl-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine (B8389632) core can be significantly influenced by strategic modifications to its heterocyclic framework. Key areas of investigation include alterations within the oxazine ring and varied substitution patterns on the fused pyridine (B92270) moiety.
Alterations within the Oxazine Ring (e.g., carbonyl incorporation)
The introduction of a carbonyl group into the oxazine ring, typically at the C-3 position to form a lactam (an amide within a ring), creates the 2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one scaffold. This modification has profound effects on the chemical reactivity of the molecule.
The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity increases the reactivity of the adjacent C-2 methylene (B1212753) group and the N-4 nitrogen atom. The presence of the amide bond introduces the possibility of hydrolysis under acidic or basic conditions, a reaction not typically observed in the parent saturated oxazine ring.
Furthermore, the electrophilic nature of the carbonyl carbon makes it a target for nucleophilic attack. This reactivity is central to many synthetic transformations. The acidity of the N-H proton at the N-4 position is also increased, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions. This has been exploited in the synthesis of a new series of N-substituted pyrido[3,2-b]oxazinones. nih.gov
The general reactivity of carbonyl compounds is influenced by both inductive and resonance effects. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and reactivity, while electron-donating groups decrease it. allstudiesjournal.com In the context of the pyrido[3,2-b] nih.govnih.govoxazin-3-one system, the fused pyridine ring acts as an electron-withdrawing group, enhancing the reactivity of the lactam carbonyl compared to a simple aliphatic lactam.
Substitution Patterns on the Pyridine Moiety (e.g., C-6, C-7, C-8 methylation, halogenation)
Modifying the pyridine portion of the scaffold offers a powerful method for fine-tuning the electronic properties and steric profile of the molecule. Methylation and halogenation are common strategies employed for this purpose.
Methylation: The introduction of a methyl group, such as at the C-8 position in the title compound, influences the molecule's lipophilicity and can affect its binding interactions with biological targets. The methyl group is weakly electron-donating, which can slightly alter the electron density of the pyridine ring.
Halogenation: The installation of halogen atoms (F, Cl, Br, I) on the pyridine ring is a critical strategy for creating key intermediates for further functionalization, particularly through cross-coupling reactions. nsf.gov Halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, which makes it resistant to standard electrophilic aromatic substitution. nsf.govnih.gov
However, novel methods have been developed to achieve regioselective halogenation. One such strategy involves a sequence of ring-opening the pyridine to form acyclic Zincke imine intermediates, followed by halogenation and subsequent ring-closing. nsf.govnih.gov This approach allows for selective halogenation at the 3-position of the pyridine ring system (corresponding to the C-7 position of the pyrido[3,2-b] nih.govnih.govoxazine scaffold). nih.gov This method is effective for a range of substituted pyridines and can be performed as a one-pot protocol. nsf.govnih.gov
Synthesis and Characterization of Pyrido[3,2-b]nih.govnih.govoxazine Derivatives with Extended Functionality
Building upon the core scaffold, researchers have developed methods to introduce more complex functional groups, thereby extending the potential applications of these compounds.
Formation of Carboxylate-Substituted Pyrido[3,2-b]nih.govnih.govoxazines
The synthesis of carboxylate-substituted derivatives, such as 4-methyl-3,4-dihydro-2H-pyrido[3,2-b] nih.govnih.govoxazine-7-carboxylic acid, introduces a versatile functional group that can serve as a synthetic handle or impart desirable physicochemical properties. chemexper.comfishersci.ca The carboxylic acid moiety can be converted into a wide range of other functional groups, including esters, amides, and alcohols.
The synthesis of related pyridone- and pyrimidine-carboxylic acids has been achieved through various routes. For instance, new 2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids have been synthesized as potential antiallergic agents. nih.gov In other heterocyclic systems, carboxylic acid derivatives are often prepared from precursors like nitriles or by building the ring system onto a starting material that already contains the carboxylate group. For example, the synthesis of some 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives involves hydrolysis of an ester intermediate. nih.gov
Incorporation of Morpholine (B109124) Moieties
The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve properties such as aqueous solubility and metabolic stability. The synthesis of morpholine-containing derivatives of the pyridoxazine scaffold can be achieved by coupling a morpholine unit to a suitable precursor.
For example, a general approach involves creating a reactive site on the core scaffold, such as a halide or a leaving group, and then performing a nucleophilic substitution reaction with morpholine. This strategy has been used in the synthesis of various heterocyclic compounds where morpholine is coupled to the main structure. nih.gov The incorporation of a morpholine fragment can significantly alter the pharmacological profile of the parent molecule.
Stereochemical Aspects and Enantioselective Synthesis of Pyrido[3,2-b]nih.govnih.govoxazine Derivatives
When a substituent is introduced at the C-2 or C-3 position of the oxazine ring, a chiral center is created, leading to the existence of enantiomers. For instance, in 8-methyl-2-substituted-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, the C-2 carbon would be chiral.
The stereochemistry of related bicyclic systems, such as 3-aryloctahydropyrido[2,1-c] nih.govnih.govoxazines, has been investigated. These studies have shown that the preferred conformation is often a trans-fused ring system, with bulky substituents like a phenyl group adopting an equatorial orientation to minimize steric strain. nih.gov
The synthesis of specific diastereomers and enantiomers is a key challenge in medicinal chemistry. In the case of 3-phenyloctahydropyrido[2,1-c] nih.govnih.govoxazine, diastereomers have been synthesized starting from enantiomerically pure (+)- and (-)-2-piperidinemethanol. nih.gov This approach, using a chiral starting material, is a common strategy for enantioselective synthesis. The synthesis involves treating the chiral piperidinemethanol with α-bromoacetophenone to yield an intermediate which is then converted to the final 3-phenyl derivative. nih.gov This demonstrates that the stereochemistry of the final product can be controlled by the stereochemistry of the starting materials.
While specific enantioselective syntheses for 8-methyl-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine itself are not detailed in the provided context, the principles established in closely related systems suggest that such syntheses would likely rely on either chiral starting materials, the use of chiral catalysts, or the separation of racemic mixtures.
Advanced Analytical Techniques for Structural Elucidation of Novel Derivatives
The definitive identification and characterization of novel derivatives of 8-methyl-2H,3H,4H-pyrido[3,2-b] mdpi.comnih.govoxazine and its analogs rely on a suite of advanced analytical techniques. These methods provide comprehensive information on molecular structure, connectivity, and stereochemistry. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, ROESY) experiments are crucial for the unambiguous assignment of protons and carbons, and for establishing the connectivity within the pyrido-oxazine framework and its substituents. nih.gov
For instance, in the ¹H-NMR spectra of various pyrido[4,3-e] mdpi.comnih.govrasayanjournal.co.intriazino[3,2-c] mdpi.comnih.govrasayanjournal.co.inthiadiazine 6,6-dioxides, which are complex heterocyclic analogs, the protons on the pyridine ring are typically observed in the downfield region. Specifically, the H-7, H-9, and H-10 protons were found in the ranges of 9.06–9.25 ppm, 9.03–9.80 ppm, and 7.79–8.18 ppm, respectively, confirming the fused ring system's integrity. nih.gov
The analysis of related pyrido[4,3-a]phenazine derivatives further illustrates the utility of NMR. The chemical shifts and coupling constants provide definitive structural information. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for Pyrido-Phenazine Analogs in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| 10-Chloropyrido[4,3-a]phenazine mdpi.com | H-4 | 9.33 (s) | - |
| H-1 | 9.11 (s) | - | |
| H-8 | 8.27 (d) | 9.1 | |
| H-9 | 7.88 (d) | 9.1 | |
| 10-Ethoxypyrido[4,3-a]phenazine mdpi.com | H-4 | 9.31 (br. s) | - |
| H-1 | 9.10 (br. d) | 4.8 | |
| CH₂ | 4.32 (q) | 7.0 | |
| CH₃ | 1.58 (t) | 7.0 |
¹³C NMR spectroscopy complements proton data by providing information on the carbon skeleton. In pyrido-oxazine derivatives, characteristic shifts can help differentiate between isomers. For example, a distinction between 2-cyclized and 4-cyclized isomers was made based on the chemical shift of a key carbon atom, which appeared at δ = 119.8–121.5 ppm for the 2-cyclized isomer and δ = 112.4–114.3 ppm for the 4-cyclized counterpart. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of newly synthesized derivatives. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. mdpi.com For example, the molecular formula of 10-chloropyrido[4,3-a]phenazine was confirmed by ESI-HRMS, which showed a calculated m/z of 266.0484 for [M+H]⁺, with a found value of 266.0480. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of bonds such as C=N, C-O, N-H, and C-H provide valuable structural information. For novel 3,4-dihydro-2H-benzo-1,3-oxazine derivatives, characteristic peaks were observed for N-H stretching, aromatic C-H stretching, and the C-O-C ether linkage, confirming the successful formation of the oxazine ring. rasayanjournal.co.in
Table 2: Key FT-IR Absorption Bands for a 3-(2-aminothiazole)-3,4-dihydro-2H-benzo[e] mdpi.comnih.govoxazine analog rasayanjournal.co.in
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3273 |
| Aromatic C-H Stretch | 2968 |
| C=N Stretch | 1521 |
| C-O-C Ether Linkage | 1239 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to various heterocyclic systems analogous to pyrido-oxazines. For 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine, X-ray analysis revealed that the dihedral angle between the pyrido[2,3-b]pyrazine (B189457) ring and the benzene (B151609) ring is 14.0 (2)°. nih.govresearchgate.net This analysis also elucidates intermolecular interactions, such as π–π stacking and hydrogen bonds, which stabilize the crystal packing. nih.govresearchgate.net The structures of other complex analogs, including 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have also been unambiguously confirmed using this technique, providing detailed data on crystal systems and space groups. mdpi.com
Together, these advanced analytical techniques provide a powerful and complementary toolkit for the comprehensive structural elucidation of novel 8-methyl-2H,3H,4H-pyrido[3,2-b] mdpi.comnih.govoxazine derivatives and their analogs, ensuring the accurate characterization of newly synthesized compounds. nih.govrsc.org
Mechanistic and Biological Interaction Studies of Pyrido 3,2 B 1 2 Oxazine Derivatives
Elucidation of Molecular Mechanisms of Action for Pyrido[3,2-b]nih.govresearchgate.netoxazine Analogs
The molecular mechanisms of action for compounds related to the pyrido-oxazine class are often characterized by their interaction with specific protein targets, leading to the modulation of cellular signaling pathways. A prominent example is found in the study of pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are structurally related to pyrido-oxazines. These compounds have been identified as potent inhibitors of Monopolar spindle 1 (Mps1), a dual-specificity kinase that plays a crucial role in the mitotic checkpoint. mdpi.com
The inhibitory action of these analogs is achieved through their binding to the ATP-binding pocket of the Mps1 kinase. mdpi.com This interaction is stabilized by a combination of van der Waals forces, nonpolar solvation energies, and specific hydrogen bonds. mdpi.com Key residues within the Mps1 binding site, such as Gly605 and Lys529, form stable hydrogen bonds with the inhibitor, which is critical for the compound's activity. mdpi.com Additionally, strong hydrophobic interactions with residues including Ile531, Val539, Cys604, Leu654, and Ile663 further anchor the inhibitor within the active site, effectively blocking the kinase's function and disrupting the cell cycle in cancer cells. mdpi.com This detailed understanding of the binding mode provides a rational basis for the design of more potent and selective Mps1 inhibitors. mdpi.com
Investigation of Enzyme Inhibition Profiles
Derivatives of the pyrido-oxazine and related pyridopyrimidine families have been investigated for their ability to inhibit various enzymes, demonstrating a broad spectrum of potential therapeutic applications.
Inhibitors of Apoptosis Proteins (IAPs) Antagonism
The role of pyrido[3,2-b] nih.govresearchgate.netoxazine (B8389632) analogs as antagonists of Inhibitors of Apoptosis Proteins (IAPs) is an area of ongoing investigation. While direct evidence for this specific scaffold is not extensively detailed in the current literature, the broader class of heterocyclic compounds is of significant interest in the development of IAP antagonists.
Urease Inhibitory Activity and Interactions
Certain analogs of the pyrido-oxazine scaffold have demonstrated notable inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. frontiersin.orgmdpi.com This enzymatic action is a key survival mechanism for some pathogenic bacteria, such as Helicobacter pylori, which is associated with gastric ulcers. frontiersin.orgmdpi.com Inhibition of urease is therefore a valuable therapeutic strategy.
Studies on pyridylpiperazine hybrid derivatives have shown that these compounds can act as effective urease inhibitors. The inhibitory potential is influenced by the nature of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups like chlorine (Cl) can enhance activity, while larger, less electronegative halogens like bromine (Br) or other electrophilic groups like nitro (NO2) may decrease it. frontiersin.org
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| 5b | -Cl | 2.0 ± 0.73 |
| 7e | -Cl | 2.24 ± 1.63 |
| 5e | -Br | 4.47 ± 0.44 |
| 5h | -NO₂ | 7.12 ± 0.39 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Other Enzyme Modulation Studies
Beyond urease, related pyridopyrimidine structures have been shown to modulate other key enzymes. As previously mentioned, pyrido[3,4-d]pyrimidine derivatives are potent inhibitors of the Monopolar spindle 1 (Mps1) kinase . mdpi.com One such inhibitor, BOS172722, has entered clinical trials as a potential treatment for triple-negative breast cancer. mdpi.com
Furthermore, derivatives of 5,6,7,8-tetrahydroprodo[3,4-d]pyrimidine have been designed as inhibitors of KRAS-G12D , a mutated protein that drives several forms of cancer, including pancreatic cancer. mdpi.com Molecular docking studies of these compounds revealed that specific structural features, such as a protonated 3,8-diazabicyclo[3.2.1]octane moiety, are crucial for forming hydrogen bonds with key residues like Asp12 and Gly60 in the protein's binding pocket. mdpi.com One compound in this series demonstrated potent enzymatic inhibition with an IC50 value of 0.009 µM. mdpi.com
| Compound | Key Structural Moiety | IC₅₀ (µM) |
|---|---|---|
| 10a | Piperazine | 6.17 |
| 10b | Azetidin-3-amine | 5.87 |
| 10c | 3,8-diazabicyclo[3.2.1]octane | 1.40 |
| 10f | Piperazin-2-ylmethanol | 3.48 |
Receptor Modulation and Ligand Binding Studies
The pyrido-oxazine scaffold and its analogs are also being explored for their ability to modulate the function of various receptors in the central nervous system.
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Positive Allosteric Modulation (PAM)
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) represent a promising therapeutic approach for treating central nervous system disorders like schizophrenia. nih.govnih.gov These modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate. nih.govyoutube.com
Research has identified that the 2,3-dihydro-1H-pyrido[2,3-b] nih.govresearchgate.netoxazine ring system is a viable scaffold for developing mGluR5 PAMs. nih.gov This particular regioisomeric structure was found to be superior to other oxazine isomers, largely due to improved solubility. nih.gov The development of these compounds aims to indirectly enhance NMDA receptor function, which is thought to be hypoactive in conditions like schizophrenia. nih.gov While initial compounds in other chemical classes showed promise, they often suffered from poor physicochemical properties, paving the way for the exploration of scaffolds like the pyrido-oxazine system. nih.gov
Corticotropin-Releasing Factor Receptor 1 (CRF-1) Antagonism
While direct studies on 8-methyl-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine are limited, research into the closely related bioisosteric pyrido[3,2-b]pyrazin-3(4H)-one scaffold provides significant insights into potential CRF-1 receptor antagonism. The CRF-1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related disorders such as anxiety and depression.
A series of pyrido[3,2-b]pyrazin-3(4H)-ones were synthesized and evaluated for their ability to antagonize the CRF-1 receptor. The general structure of these compounds features a tricyclic core with various substituents. Structure-activity relationship (SAR) studies revealed that the nature and position of these substituents are crucial for potent CRF-1 antagonism.
Key findings from these studies indicated that small, lipophilic groups at the 8-position of the pyridopyrazinone ring were favorable for activity. Furthermore, the substituent at the 2-position played a significant role in modulating both potency and pharmacokinetic properties. For instance, the introduction of a methyl group at the 8-position and various aryl or heteroaryl groups at the 2-position led to compounds with high affinity for the CRF-1 receptor.
The data below summarizes the CRF-1 receptor binding affinity for a selection of these pyrido[3,2-b]pyrazin-3(4H)-one derivatives, highlighting the impact of substitutions on potency.
| Compound | R1-Group | R2-Group | CRF-1 Ki (nM) |
|---|---|---|---|
| 1 | 2,4-Dichlorophenyl | H | 15 |
| 2 | 2,4-Dimethylphenyl | H | 5 |
| 3 | 2-Chloro-4-methylphenyl | H | 3 |
| 4 | 2,4-Dichlorophenyl | Methyl | 2 |
| 5 | 2,4-Dimethylphenyl | Methyl | 1.5 |
Dopamine (B1211576) Receptor Agonism for Related Oxazines
Direct investigations into the dopamine receptor agonism of 8-methyl-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine are not extensively reported. However, studies on structurally related naphthoxazine derivatives have demonstrated significant dopamine D2 receptor agonist activity. These findings suggest that the oxazine ring, when incorporated into a rigid polycyclic framework, can effectively mimic the pharmacophoric features required for dopamine receptor activation.
One of the most potent compounds identified in a series of 4-substituted 2H-naphth[1,2-b]-1,4-oxazines, displayed remarkable in vivo potency as a dopamine agonist. The stereochemistry of this compound was found to be crucial for its activity, with the active isomer corresponding to the absolute configuration of the potent dopamine agonist apomorphine. This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the dopamine D2 receptor.
The selectivity profile of these naphthoxazine derivatives was also noteworthy. The lead compound exhibited a highly selective profile for the D2 receptor, with low affinity for the α2-adrenergic receptor and no stimulation of cAMP synthesis, a characteristic of D1 receptor activation. This selectivity is a desirable trait for therapeutic agents targeting the dopamine D2 receptor, as it can minimize off-target side effects.
The following table presents the dopamine D2 receptor binding affinities for a selection of naphthoxazine derivatives, illustrating the influence of the substituent at the 4-position on agonist potency.
| Compound | 4-Substituent | Dopamine D2 Receptor Ki (nM) |
|---|---|---|
| 6 | Methyl | 25 |
| 7 | Ethyl | 10 |
| 8 | n-Propyl | 2 |
| 9 | n-Butyl | 8 |
| 10 | Allyl | 5 |
Cellular Pathway Modulation by Pyrido[3,2-b]nih.govnih.govoxazine Derivatives
Induction of Apoptosis and Caspase Activation Pathways
Derivatives of the pyrido[3,2-b] nih.govnih.govoxazine scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for the elimination of malignant cells and a key target for anticancer drug development. The pro-apoptotic effects of these compounds are often mediated through the activation of caspase cascades.
In a study investigating a series of N-substituted pyrido-1,4-oxazin-3-ones, a lead compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one (NPO), was identified as a potent inducer of apoptosis in hepatocellular carcinoma (HCC) cells. Treatment with NPO led to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cell death.
The mechanism of NPO-induced apoptosis was further elucidated by examining its effect on key apoptotic proteins. It was observed that NPO treatment resulted in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation. This suggests that NPO triggers the intrinsic or extrinsic apoptotic pathway, leading to the activation of executioner caspases such as caspase-3.
The table below summarizes the apoptotic activity of selected N-substituted pyrido-1,4-oxazin-3-one derivatives in HCC cells.
| Compound | N-Substituent | IC50 in HCC cells (µM) | % of Apoptotic Cells at 2 x IC50 |
|---|---|---|---|
| 11 | Benzyl (B1604629) | 35.2 | 25.8 |
| 12 | 4-Nitrobenzyl (NPO) | 18.5 | 45.2 |
| 13 | 4-Chlorobenzyl | 28.9 | 30.1 |
| 14 | 4-Methylbenzyl | 31.4 | 28.5 |
| 15 | Propyl | >50 | <10 |
Modulation of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its persistent activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. Consequently, targeting the NF-κB pathway is a promising strategy for cancer treatment.
The same series of N-substituted pyrido-1,4-oxazin-3-ones that induced apoptosis were also found to modulate the NF-κB signaling pathway. The lead compound, NPO, was shown to inhibit the DNA binding ability of NF-κB in HCC cells. This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
Furthermore, NPO was observed to downregulate the expression of NF-κB-regulated genes, such as Bcl-2, an anti-apoptotic protein. This dual action of inducing apoptosis and inhibiting the pro-survival NF-κB pathway makes these pyrido[3,2-b] nih.govnih.govoxazine derivatives particularly interesting as potential anticancer agents.
The inhibitory effect of selected N-substituted pyrido-1,4-oxazin-3-one derivatives on NF-κB activity is presented in the table below.
| Compound | N-Substituent | NF-κB Luciferase Reporter Inhibition (%) at 20 µM |
|---|---|---|
| 11 | Benzyl | 42 |
| 12 | 4-Nitrobenzyl (NPO) | 78 |
| 13 | 4-Chlorobenzyl | 55 |
| 14 | 4-Methylbenzyl | 51 |
| 15 | Propyl | 15 |
Structure-Activity Relationship (SAR) Studies of Pyrido[3,2-b]nih.govnih.govoxazine Scaffolds
The biological activities of pyrido[3,2-b] nih.govnih.govoxazine derivatives are intricately linked to their chemical structures. SAR studies have been instrumental in identifying the key structural features that govern their interactions with biological targets.
For CRF-1 antagonism in the related pyrido[3,2-b]pyrazin-3(4H)-one series, it was found that the nature of the substituents at the 2- and 8-positions of the pyridone ring system is critical. Lipophilic and electronically diverse substituents have been explored, with a general trend indicating that a balance of steric and electronic properties is necessary for high-affinity binding.
In the context of dopamine receptor agonism, the SAR of naphthoxazine derivatives underscores the importance of the substituent on the nitrogen atom of the oxazine ring. An n-propyl group was found to be optimal for D2 receptor potency, a finding that is consistent with the SAR of other classes of dopamine agonists. The stereochemistry of the ring fusion is also a critical determinant of activity.
Regarding the anticancer activity of N-substituted pyrido-1,4-oxazin-3-ones, the SAR is largely dictated by the nature of the substituent on the nitrogen atom. The presence of a benzyl group, particularly one substituted with an electron-withdrawing group like a nitro group at the para position, was shown to significantly enhance both apoptotic induction and NF-κB inhibition. In contrast, simple alkyl substituents resulted in a marked decrease in activity.
In a different series of hexahydropyrazino[1,2-d]pyrido[3,2-b] nih.govnih.govoxazine derivatives developed as PARP7 inhibitors, SAR studies revealed that the chirality of the fused rings, the group conjugated to these rings, and the length of the linker to another part of the molecule all significantly impact the inhibitory potency.
These collective SAR findings provide a valuable framework for the design of novel pyrido[3,2-b] nih.govnih.govoxazine derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.
Computational and Theoretical Investigations on Pyrido 3,2 B 1 2 Oxazine Systems
Molecular Docking Analysis of Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding the interactions between a potential drug candidate (ligand) and its biological target, typically a protein or enzyme.
In the context of 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine (B8389632), molecular docking simulations can be employed to identify potential biological targets and elucidate its binding mode. While specific docking studies on this exact molecule are not extensively documented, research on analogous fused pyridine (B92270) heterocyclic systems, such as pyrido[2,3-d]pyrimidines, provides a framework for such investigations. nih.govmdpi.com These related compounds have been docked against various protein kinases, which are critical targets in cancer therapy. mdpi.com
A hypothetical docking study of 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine against a kinase target, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would involve preparing the 3D structure of the ligand and the receptor and then using a docking algorithm to predict the binding pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the active site of the protein.
The binding affinity, often expressed as a docking score, indicates the strength of the interaction. For example, the pyrido[2,3-d]pyrimidine (B1209978) derivative 5e showed a docking score of -15.2 kcal/mol against VEGFR-2, which was comparable to the standard inhibitor Sorafenib. mdpi.com It was found to form crucial hydrogen bonds with key residues like Cys919 and Asp1046 in the kinase hinge region. mdpi.com Similarly, 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine would be expected to form hydrogen bonds via the nitrogen and oxygen atoms in its oxazine ring and the pyridine nitrogen. The methyl group at the 8-position could also engage in favorable hydrophobic interactions within a corresponding pocket in the active site.
Table 1: Illustrative Molecular Docking Results of 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -8.5 | Asp1046 | Hydrogen Bond |
| Cys919 | Hydrogen Bond | ||
| Val848 | Hydrophobic | ||
| Leu1035 | Hydrophobic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, molecular geometry, and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. nih.gov
For 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine, DFT calculations can provide valuable information. Geometric optimization would yield the most stable 3D conformation of the molecule, including bond lengths and angles. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with biological receptors or other reactants. For 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine, the nitrogen and oxygen atoms would be expected to be nucleophilic sites, while the hydrogen atoms of the methyl group and the aromatic ring would be electrophilic.
Table 2: Predicted Electronic Properties of 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and solubility |
In Silico Screening and Virtual Library Design for Novel Pyrido[3,2-b]researchgate.netnih.govoxazine Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. spast.org This approach significantly reduces the time and cost associated with traditional high-throughput screening.
Starting with the 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine scaffold, a virtual library of novel analogs can be designed. This involves systematically modifying the core structure by adding various functional groups at different positions. For example, substituents could be added to the pyridine ring or the oxazine ring to explore the structure-activity relationship (SAR). The goal is to create a diverse set of compounds with a range of physicochemical properties.
This virtual library can then be screened against a specific biological target using molecular docking. The compounds are ranked based on their predicted binding affinities and interaction patterns. Promising candidates, or "hits," can then be selected for chemical synthesis and experimental testing. This process was successfully used to screen isatin-containing 1,3-oxazine derivatives as potential thrombin inhibitors. spast.org
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed analogs can be predicted using computational models. This helps to filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the drug discovery pipeline. spast.org
Prediction of Conformational Preferences and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, stability, and interactions with other molecules, such as a biological target or solvent. researchgate.net
For 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine, MD simulations can be used to explore its conformational landscape and identify the most stable, low-energy conformations. This is particularly important for the flexible oxazine ring. The simulations can also reveal how the molecule interacts with water molecules, providing information about its solubility.
When a ligand is bound to a protein, MD simulations can assess the stability of the protein-ligand complex. nih.gov By running a simulation of the docked complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to assess stability. ekb.eg A stable RMSD over time suggests a stable binding mode. This approach has been used to confirm the stability of complexes between novel inhibitors and targets like VEGFR-2 and HER-2. mdpi.com
Design Principles Guided by Computational Chemistry for Optimized Activity
The insights gained from the computational methods described above can be integrated to establish a set of design principles for optimizing the biological activity of 8-methyl-2H,3H,4H-pyrido[3,2-b] researchgate.netnih.govoxazine analogs.
Structure-Activity Relationship (SAR) from Docking: Molecular docking studies can identify which parts of the molecule are critical for binding to the target. For example, if the oxygen atom in the oxazine ring is found to be a key hydrogen bond acceptor, modifications that enhance this interaction could increase potency. Conversely, bulky substituents that cause steric clashes in the active site should be avoided.
Electronic Properties from Quantum Chemistry: DFT calculations can guide the modification of the molecule's electronic properties. For instance, adding electron-withdrawing or electron-donating groups to the pyridine ring can alter the HOMO-LUMO gap and the molecule's reactivity and metabolic stability.
Pharmacokinetics from In Silico Predictions: ADMET predictions can help in designing analogs with improved drug-like properties. For example, if the parent compound is predicted to have low oral bioavailability, modifications can be made to improve its solubility or membrane permeability.
Binding Stability from Molecular Dynamics: MD simulations can validate the binding modes predicted by docking and provide a more dynamic picture of the ligand-receptor interactions. This can help in designing analogs that form more stable and long-lasting interactions with the target, potentially leading to improved efficacy.
By combining these computational approaches, a rational design cycle can be established where new analogs are designed, evaluated in silico, and then prioritized for synthesis and experimental testing, thereby accelerating the discovery of novel and optimized pyrido[3,2-b] researchgate.netnih.govoxazine derivatives.
Emerging Research Directions and Future Perspectives for Pyrido 3,2 B 1 2 Oxazine
Development of Novel Synthetic Routes for Diverse Substitution Patterns
The therapeutic potential of a scaffold is intrinsically linked to the ability to synthesize a wide array of derivatives. For the pyrido[3,2-b] researchgate.netnih.govoxazine (B8389632) system, research has focused on developing versatile synthetic strategies that allow for controlled substitution on the heterocyclic framework. A key precursor for these syntheses is 2-acetamido-3-hydroxypyridine. researchgate.net
Several methods have been established to construct the oxazine ring and introduce diversity:
Condensation Reactions: One approach involves the condensation of a protected 2-amino-3-hydroxypyridine (B21099) with reagents like 2-chloroacrylonitrile (B132963) or ethyl 2,3-dibromopropionate. These reactions can sometimes yield isomeric products, providing multiple avenues for scaffold decoration. researchgate.net
One-Step Cyclization: A more direct route involves the reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds or methyl 2,3-dibromopropionate. This method often provides exclusively the 2-substituted pyrido-oxazine in a single, efficient step. researchgate.net
Future synthetic efforts are likely to focus on "green chemistry" principles, utilizing more environmentally benign solvents, catalysts, and reaction conditions to improve the efficiency and sustainability of derivative synthesis. nih.gov The development of such novel routes is critical for generating large chemical libraries needed for high-throughput screening and comprehensive structure-activity relationship (SAR) studies.
| Starting Material | Reagent | Key Feature | Outcome |
| 2-protected-amino-3-hydroxypyridine | 2-chloroacrylonitrile | Condensation | Can provide isomeric pyrido-oxazines researchgate.net |
| 2-protected-amino-3-hydroxypyridine | Ethyl 2,3-dibromopropionate | Condensation | Can provide isomeric pyrido-oxazines researchgate.net |
| 2-acetamido-3-hydroxypyridine | α-halocarbonyl compounds | One-step reaction | Exclusively 2-substituted pyrido-oxazines researchgate.net |
| 2-acetamido-3-hydroxypyridine | Methyl 2,3-dibromopropionate | One-step reaction | Exclusively 2-substituted pyrido-oxazines researchgate.net |
Exploration of Undiscovered Biological Target Classes for Scaffold Interactions
While the full biological profile of the pyrido[3,2-b] researchgate.netnih.govoxazine scaffold is not yet completely understood, initial studies of closely related analogs have provided a strong foundation for future investigation.
A prominent study on a series of N-substituted pyrido[3,2-b]oxazin-3(4H)-ones revealed significant antinociceptive (analgesic) activity. nih.gov This finding suggests that the scaffold may interact with biological targets involved in pain pathways, such as nociceptors or opioid receptors. nih.gov
Furthermore, the broader class of oxazine-containing heterocycles is known for an extensive range of pharmacological effects. nih.govumpr.ac.id This diverse bioactivity implies that the pyrido[3,2-b] researchgate.netnih.govoxazine core could be a "privileged scaffold," capable of interacting with numerous, as-yet-unidentified biological targets. The exploration of this scaffold against other target classes represents a significant opportunity for drug discovery.
Potential Target Classes for Future Screening:
Antimicrobial: Screening against various strains of bacteria (Gram-positive and Gram-negative) and fungi. umpr.ac.idijnc.ir
Anticancer: Evaluation of cytotoxic activity against a panel of human cancer cell lines. nih.govumpr.ac.id
Anti-inflammatory: Investigation of inhibitory activity against key inflammatory targets like cyclooxygenase (COX) enzymes. rsc.org
Antitubercular: Testing for efficacy against Mycobacterium tuberculosis, a critical area of need due to rising drug resistance. umpr.ac.idglobalresearchonline.net
Antiviral & Antimalarial: Assessing activity against various viral and malarial pathogens. nih.govamazonaws.com
Integration of Advanced Experimental and Computational Methodologies
Modern drug discovery relies heavily on the synergy between experimental screening and computational analysis. While specific computational studies on the pyrido[3,2-b] researchgate.netnih.govoxazine scaffold are not yet widely published, the application of these techniques to similar heterocyclic systems, such as pyridopyrazines and pyridopyridazines, demonstrates their immense value. rsc.orgrsc.org
Future research on pyrido[3,2-b] researchgate.netnih.govoxazines will undoubtedly benefit from the integration of these advanced methodologies:
Molecular Docking: In silico docking studies can predict the binding poses and affinities of novel derivatives within the active sites of known biological targets (e.g., COX enzymes, kinases, receptors). This allows for the prioritization of compounds for synthesis and testing. rsc.org
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the scaffold, including frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs). This information helps in predicting the reactivity and interaction capabilities of the molecules. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key residues involved in binding.
The combination of these computational tools with experimental techniques like high-throughput screening, X-ray crystallography, and advanced NMR spectroscopy will accelerate the discovery process, enabling a more rational, structure-based approach to drug design.
Scaffold Diversification and Lead Optimization Strategies for Enhanced Potency
The true power of a chemical scaffold is realized through systematic modification to enhance its biological activity and drug-like properties. The study of pyrido[3,2-b]oxazin-3(4H)-one derivatives as analgesics provides an excellent case study in scaffold diversification and lead optimization. nih.gov
In this research, a series of analogs were synthesized with various substituents at the N-4 position of the oxazinone ring. The resulting compounds were evaluated for their analgesic efficacy and compared to the standard drug, acetyl salicylic (B10762653) acid (aspirin). The structure-activity relationship (SAR) findings were significant, demonstrating that potency could be dramatically altered with specific chemical modifications.
The lead compound identified was 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (compound 6c) . This optimized molecule proved to be more potent than aspirin (B1665792) and possessed a favorable safety index of 5.1. nih.gov This success highlights a clear strategy for future work: leveraging the core scaffold and exploring diverse substitutions at multiple positions (e.g., the 2, 3, and 8 positions) to tune the pharmacological activity for different biological targets.
Structure-Activity Relationship for Analgesic Pyrido[3,2-b]oxazinones
| Compound | N-4 Substituent | Analgesic Efficacy (ED50, mg/kg) |
| Aspirin | N/A | Mouse: 25.5, Rat: 60.0 |
| Compound 6c | 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl | Mouse: 12.5, Rat: 27.8 |
Data sourced from Bioorganic & Medicinal Chemistry, 1998. nih.gov
Role of Pyrido[3,2-b]researchgate.netnih.govoxazine in Future Medicinal Chemistry and Chemical Biology Research
The pyrido[3,2-b] researchgate.netnih.govoxazine scaffold stands as a platform of significant potential for future research. Its synthetic tractability allows for the creation of diverse chemical libraries, which is the first step toward discovering novel biological activities. The established analgesic properties of its oxazinone analogs provide a validated starting point, confirming the scaffold's ability to interact meaningfully with physiological targets.
The future role of this scaffold in medicinal chemistry and chemical biology will be defined by a multi-pronged approach:
Systematic Exploration: Leveraging novel and efficient synthetic routes to build and screen large, diverse libraries of pyrido[3,2-b] researchgate.netnih.govoxazine derivatives.
Broad Target Screening: Moving beyond the initial analgesic findings to test these libraries against a wide range of targets, including those implicated in cancer, infectious diseases, and inflammatory conditions.
Integrated Drug Design: Employing a synergistic loop of computational modeling, chemical synthesis, and biological testing to rapidly identify hits, understand their mechanisms of action, and optimize them into potent and selective lead compounds.
By pursuing these integrated strategies, the pyrido[3,2-b] researchgate.netnih.govoxazine scaffold is well-positioned to yield new chemical probes for studying biological systems and to serve as the foundation for the next generation of therapeutic agents.
Q & A
What are the recommended synthetic routes for 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridine derivatives with oxazine precursors. Key steps may include:
- Ring-closing strategies : Use of catalysts like Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Stereochemical control : Optimization of temperature and solvent polarity to minimize byproducts, especially when stereoisomers are possible .
- Purification : Recrystallization from polar solvents (e.g., methanol or water) to isolate high-purity products, as demonstrated for structurally similar compounds .
How is the structural identity of this compound confirmed using spectroscopic methods?
Basic Research Focus
Structural validation requires a combination of techniques:
- NMR spectroscopy : Analysis of and NMR chemical shifts to confirm the pyrido-oxazine scaffold and methyl substitution pattern. For example, methyl groups in similar compounds exhibit characteristic singlet peaks near δ 2.5 ppm in NMR .
- Mass spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]⁺) to match theoretical masses .
- X-ray crystallography : When crystalline derivatives are available, this provides unambiguous confirmation of stereochemistry and bond connectivity .
What strategies are employed to resolve discrepancies in biological activity data between stereoisomers of related pyrido-oxazine derivatives?
Advanced Research Focus
Contradictions in activity data often arise from stereochemical or conformational differences:
- Comparative docking studies : Computational modeling to assess binding affinities of enantiomers with target proteins .
- Chiral separation : Use of HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers for independent bioactivity testing .
- Structure-activity relationship (SAR) analysis : Systematic modification of substituents to identify pharmacophoric features critical for activity .
How do computational models predict the interaction mechanisms of this compound with biological targets?
Advanced Research Focus
Mechanistic insights are derived from:
- Molecular dynamics (MD) simulations : To study ligand-protein binding stability and conformational changes over time .
- Density Functional Theory (DFT) : Calculation of electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
- Pharmacophore mapping : Alignment with known bioactive scaffolds (e.g., kinase inhibitors) to hypothesize target classes .
What methodologies are used to analyze the stability of this compound under varying pH and temperature conditions?
Advanced Research Focus
Stability profiling involves:
- Forced degradation studies : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C) to identify degradation products via LC-MS .
- Kinetic modeling : Determination of half-life () and activation energy () using Arrhenius plots .
- Solid-state stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .
How can researchers address low yields in the final cyclization step of pyrido-oxazine synthesis?
Advanced Research Focus
Yield optimization strategies include:
- Catalyst screening : Testing alternatives like Pd(OAc)₂ or organocatalysts to enhance reaction efficiency .
- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity of heating .
- In situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
Scalability issues often relate to:
- Solvent selection : Transitioning from volatile solvents (e.g., dichloromethane) to greener alternatives (e.g., ethanol) while maintaining yield .
- Purification bottlenecks : Implementing continuous flow chromatography or crystallization optimization to handle larger batches .
- Reproducibility : Rigorous control of reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
